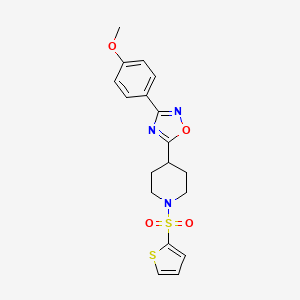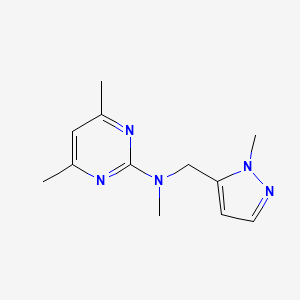
N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, which may include compounds similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for “N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine” are not available, pyrazole derivatives are often synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized through a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives A study detailed the synthesis of hydroxymethyl pyrazole derivatives which yielded N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine among other compounds. The structures were characterized using various techniques including X-Ray crystallography and spectroscopic methods, indicating the importance of these derivatives in understanding the chemical and biological properties of pyrazole compounds (Titi et al., 2020).
Pyrimidine-Linked Pyrazole Heterocyclics Another research synthesized pyrimidine-linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. The study highlights the importance of structural and biological activity relationship in designing compounds with specific biological activities (Deohate & Palaspagar, 2020).
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones The development of a practical method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation was reported. This research emphasized the advantages of the method such as short reaction time and convenient product isolation, pointing out the significance in the synthesis of these compounds (Ng, Tiekink, & Dolzhenko, 2022).
Biological Activities and Applications
Antitumor and Antimicrobial Activities One study synthesized pyrazolo[1,5-a]pyrimidines and examined their antitumor and antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications. The compounds were characterized and their biological activities were confirmed, showing promising results as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).
Antimicrobial and Anticancer Agents A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity. The study suggests that the structural features of these derivatives contribute significantly to their biological activities, making them potential candidates for pharmaceutical development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Future Directions
Pyrazole derivatives, including potentially “N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine”, continue to be an area of interest in drug discovery due to their diverse pharmacological effects . Future research may focus on synthesizing new derivatives and evaluating their biological activities.
Properties
IUPAC Name |
N,4,6-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-10(2)15-12(14-9)16(3)8-11-5-6-13-17(11)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFIUCGMILFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)
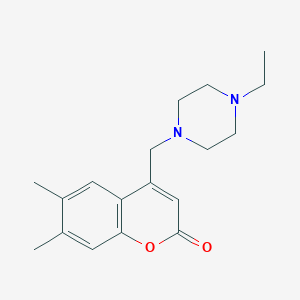

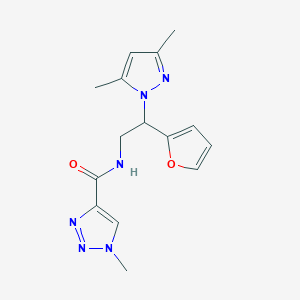
![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)

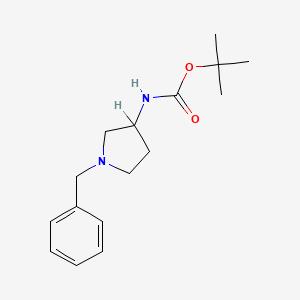
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

